molecular formula C16H17FN2O4S B297053 N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide

Numéro de catalogue B297053
Poids moléculaire: 352.4 g/mol
Clé InChI: OKJMYJBJHZLQDP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide, commonly known as FMISO, is a radiopharmaceutical compound used in positron emission tomography (PET) imaging. FMISO is a hypoxia imaging agent that is used to visualize hypoxic regions in tumors and other tissues.

Mécanisme D'action

FMISO binds to proteins that are upregulated in hypoxic conditions, such as carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors. FMISO is reduced in hypoxic conditions, forming a reactive intermediate that binds covalently to proteins. This covalent binding results in the accumulation of FMISO in hypoxic regions of tumors, which can be visualized using N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.
Biochemical and Physiological Effects
FMISO has been shown to be safe and well-tolerated in clinical trials. It is rapidly cleared from the body, with a half-life of approximately 2 hours. FMISO does not have any known pharmacological effects, as it is used solely as a diagnostic imaging agent.

Avantages Et Limitations Des Expériences En Laboratoire

FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging has several advantages over other imaging modalities, such as magnetic resonance imaging (MRI) and computed tomography (CT). FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is highly sensitive and specific for hypoxic regions of tumors, allowing for accurate visualization of tumor hypoxia. FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can also be used to monitor therapeutic response, as changes in FMISO uptake can indicate changes in tumor hypoxia.
One limitation of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging is its limited spatial resolution, which can make it difficult to distinguish between hypoxic regions of tumors and other tissues. Additionally, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging requires specialized equipment and expertise, which can limit its availability and accessibility.

Orientations Futures

For FMISO research include the development of new radiopharmaceuticals that can target specific hypoxia-related proteins, such as CAIX. Additionally, the use of FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging in combination with other imaging modalities, such as MRI and CT, may improve the accuracy and specificity of tumor hypoxia visualization. Finally, the development of new therapeutic strategies that target hypoxic regions of tumors may be informed by FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging.

Méthodes De Synthèse

FMISO is synthesized from 3-fluoroaniline and 4-methoxybenzenesulfonyl chloride in a two-step process. In the first step, 3-fluoroaniline is reacted with sodium hydroxide to form the corresponding sodium salt. In the second step, the sodium salt is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with N-methylglycine to form FMISO.

Applications De Recherche Scientifique

FMISO is used in N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging to visualize hypoxic regions in tumors and other tissues. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation therapy and chemotherapy. FMISO accumulates in hypoxic regions of tumors due to its ability to bind to proteins that are upregulated in hypoxic conditions. By visualizing hypoxic regions in tumors, FMISO N-(3-fluorophenyl)-2-[[(4-methoxyphenyl)sulfonyl](methyl)amino]acetamide imaging can help guide treatment decisions and monitor therapeutic response.

Propriétés

Formule moléculaire

C16H17FN2O4S

Poids moléculaire

352.4 g/mol

Nom IUPAC

N-(3-fluorophenyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide

InChI

InChI=1S/C16H17FN2O4S/c1-19(11-16(20)18-13-5-3-4-12(17)10-13)24(21,22)15-8-6-14(23-2)7-9-15/h3-10H,11H2,1-2H3,(H,18,20)

Clé InChI

OKJMYJBJHZLQDP-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

SMILES canonique

CN(CC(=O)NC1=CC(=CC=C1)F)S(=O)(=O)C2=CC=C(C=C2)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.